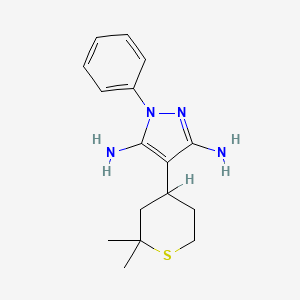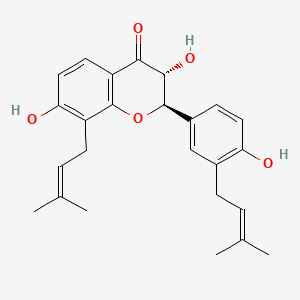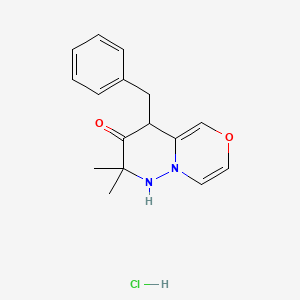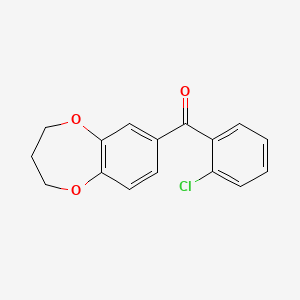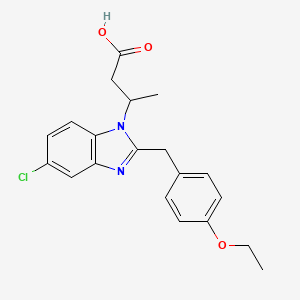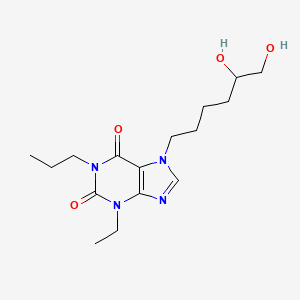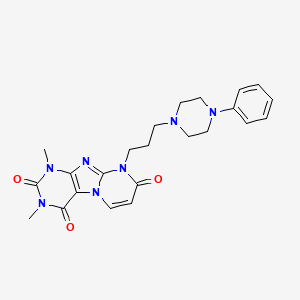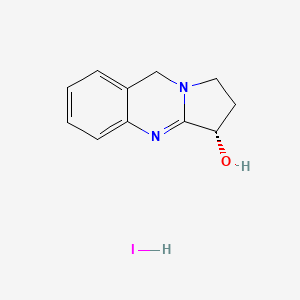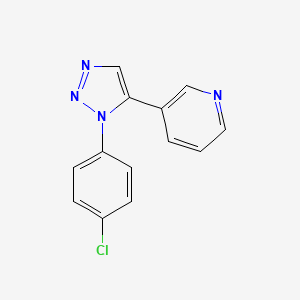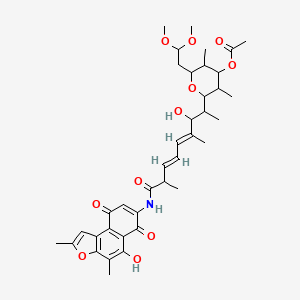![molecular formula C36H35ClN2O6 B12749130 benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate CAS No. 101997-33-5](/img/structure/B12749130.png)
benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate is a complex organic molecule with a unique structure It consists of a benzoic acid moiety linked to a bicyclic azabicyclo octane structure, which is further connected to a chlorophenyl and pyridinyl prop-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azabicyclo Octane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl and Pyridinyl Groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to introduce the chlorophenyl and pyridinyl groups onto the azabicyclo octane core.
Esterification: The final step involves esterification of the benzoic acid with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of benzoate derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enoate group, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Saturated ester derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of bicyclic structures with biological targets. Its potential as a ligand for various receptors can be explored.
Medicine
The compound’s structure suggests potential pharmacological activity. It can be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its azabicyclo octane core.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclo octane core can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and pyridinyl groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share the benzoic acid moiety.
Azabicyclo Octane Derivatives: Compounds such as tropane alkaloids have a similar bicyclic structure.
Chlorophenyl Derivatives: Compounds like chlorpheniramine contain the chlorophenyl group.
Pyridinyl Derivatives: Compounds such as nicotine contain the pyridinyl group.
Uniqueness
The uniqueness of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate lies in its combination of these diverse structural elements, which can confer unique chemical and biological properties.
特性
CAS番号 |
101997-33-5 |
|---|---|
分子式 |
C36H35ClN2O6 |
分子量 |
627.1 g/mol |
IUPAC名 |
benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C22H23ClN2O2.2C7H6O2/c1-25-18-6-7-19(25)14-20(13-18)27-22(26)21(12-15-8-10-24-11-9-15)16-2-4-17(23)5-3-16;2*8-7(9)6-4-2-1-3-5-6/h2-5,8-12,18-20H,6-7,13-14H2,1H3;2*1-5H,(H,8,9)/b21-12-;; |
InChIキー |
NWAJHWKZQKAWQT-LAAUYLTFSA-N |
異性体SMILES |
CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=NC=C3)/C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=NC=C3)C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



